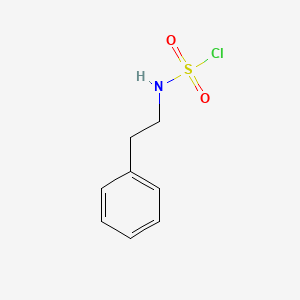

Sulfamoyl chloride, (2-phenylethyl)-

Description

The exact mass of the compound Sulfamoyl chloride, (2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfamoyl chloride, (2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamoyl chloride, (2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-phenylethyl)sulfamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABVLYIRSSTLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624251 | |

| Record name | (2-Phenylethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223560-62-1 | |

| Record name | (2-Phenylethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-phenylethyl)sulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-phenylethyl)sulfamoyl Chloride from 2-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-phenylethyl)sulfamoyl chloride from 2-phenylethylamine. Sulfamoyl chlorides are pivotal intermediates in medicinal chemistry, serving as precursors to a wide array of sulfonamide-containing therapeutic agents. This document details the underlying chemical principles, a robust experimental protocol, critical safety considerations, and modern analytical techniques for the characterization of the target compound. The content is structured to provide both theoretical understanding and practical guidance for researchers in organic synthesis and drug development.

Introduction: The Significance of Sulfamoyl Chlorides

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and antiretrovirals.[1] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] N-substituted sulfamoyl chlorides, such as (2-phenylethyl)sulfamoyl chloride, are particularly valuable as they allow for the controlled and sequential introduction of different substituents, enabling the generation of diverse molecular libraries for drug discovery programs.[1]

The target molecule, (2-phenylethyl)sulfamoyl chloride, incorporates the 2-phenylethylamine scaffold, a recurring motif in many biologically active compounds and natural products. This guide focuses on the direct synthesis of this key intermediate from commercially available 2-phenylethylamine and sulfuryl chloride.

Synthetic Strategy and Mechanistic Considerations

The core of this synthesis involves the reaction of a primary amine, 2-phenylethylamine, with sulfuryl chloride (SO₂Cl₂) to form the corresponding sulfamoyl chloride. This reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of sulfuryl chloride.

The Reaction Mechanism

The reaction proceeds via a nucleophilic substitution on the sulfur atom. The lone pair of electrons on the nitrogen atom of 2-phenylethylamine attacks the sulfur atom of sulfuryl chloride. This is followed by the expulsion of a chloride ion. A subsequent deprotonation step, typically facilitated by a base, yields the final (2-phenylethyl)sulfamoyl chloride product and a hydrochloride salt of the base.

To prevent the formation of undesired side products, such as the corresponding symmetrical sulfamide, it is crucial to control the reaction conditions carefully. The use of a non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) generated during the reaction without competing with the primary amine in the reaction with sulfuryl chloride.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of (2-phenylethyl)sulfamoyl chloride.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 1.0 eq | 1.0 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 1.05 eq | 1.05 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.1 eq | 1.1 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Distilled Water | H₂O | 18.02 | - | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.[1]

-

Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.[1]

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with cold water and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (2-phenylethyl)sulfamoyl chloride.[1]

-

Purification (Optional): The crude product can often be used directly in subsequent reactions. If higher purity is required, purification can be achieved by vacuum distillation or column chromatography on silica gel.[1]

Workflow Diagram

Caption: Experimental workflow for the synthesis of (2-phenylethyl)sulfamoyl chloride.

Safety and Handling Precautions

Working with sulfuryl chloride requires strict adherence to safety protocols due to its hazardous nature.

Hazards of Sulfuryl Chloride

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxicity: Fatal if inhaled. It is a strong irritant to the eyes and mucous membranes of the upper respiratory tract.[3]

-

Reactivity: Reacts violently with water, releasing toxic hydrogen chloride and sulfide gases.[3]

Recommended Safety Measures

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[4] For operations with a risk of inhalation, a self-contained breathing apparatus is necessary.[4]

-

Handling: Handle and open containers with care. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a cool, dry, and well-ventilated area, away from fire and heat sources.[3] Keep the container tightly closed and separate from incompatible materials such as water, acids, alkalis, and alcohols.[3]

-

Spill Management: In case of a spill, evacuate the area and contain the spill with inert absorbent material like sand or vermiculite.[4] Do not use water to clean up spills.[5]

Characterization of (2-phenylethyl)sulfamoyl Chloride

Thorough characterization of the synthesized product is essential to confirm its identity and purity. A combination of spectroscopic techniques is recommended.

Spectroscopic Analysis

| Technique | Key Observables |

| ¹H NMR | The proton nuclear magnetic resonance spectrum will show characteristic signals for the phenylethyl group. The methylene protons adjacent to the sulfamoyl group will be deshielded.[6][7] |

| ¹³C NMR | The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.[8][9] |

| IR Spectroscopy | Infrared spectroscopy is useful for identifying the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands for the S=O and S-Cl stretching vibrations.[6][7] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern.[6][10] |

Expected Spectroscopic Data

While specific shifts will depend on the solvent and instrument, general expectations are as follows:

-

¹H NMR (CDCl₃): Aromatic protons (multiplet, ~7.2-7.4 ppm), methylene protons adjacent to the aromatic ring (triplet, ~3.0 ppm), and methylene protons adjacent to the sulfamoyl group (triplet, ~3.6 ppm).

-

IR (neat): Strong absorptions around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[7]

Characterization Workflow

Caption: Analytical workflow for the characterization of the final product.

Conclusion

The synthesis of (2-phenylethyl)sulfamoyl chloride from 2-phenylethylamine and sulfuryl chloride is a straightforward yet powerful method for accessing a valuable synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this compound for use in a variety of applications, particularly in the development of novel sulfonamide-based therapeutics. The analytical techniques described provide a robust framework for the comprehensive characterization of the final product, ensuring its quality and suitability for further synthetic transformations.

References

- Sigma-Aldrich. (2025, November 20).

- BenchChem. (2025).

- Sdfine.

- Santa Cruz Biotechnology.

- Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.

- National Oceanic and Atmospheric Administration. SULFURYL CHLORIDE - CAMEO Chemicals.

- Ahmad, S., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. PubMed, 22(10), 1033-9.

- Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Molecules, 18(1), 133-141.

- BenchChem. (2025).

- Beilstein Journals.

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Everything about Sulfuryl Chloride [yufenggp.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of (2-phenylethyl)sulfamoyl chloride in organic solvents

Solubility and Solvent Compatibility of (2-phenylethyl)sulfamoyl chloride in Organic Synthesis

Executive Summary

(2-phenylethyl)sulfamoyl chloride (CAS 223560-62-1) is a highly reactive, electrophilic reagent utilized extensively in the synthesis of complex sulfonamides, sulfamides, and sulfamates. Because the sulfamoyl group acts as a critical bioisostere for amides in modern drug design, understanding the solvation thermodynamics and kinetic stability of its chloride precursor is paramount for process chemists and drug development professionals[1]. This technical guide explores the solubility profile of (2-phenylethyl)sulfamoyl chloride, detailing the critical distinction between physical dissolution and chemical stability in various solvent classes.

Physicochemical Properties & Solvation Thermodynamics

The molecular architecture of (2-phenylethyl)sulfamoyl chloride features a non-polar, lipophilic 2-phenylethyl tail and a highly polar, electrophilic sulfamoyl chloride headgroup. This amphiphilic character dictates its solubility thermodynamics. Dissolution in organic solvents is driven primarily by dipole-dipole interactions at the headgroup and London dispersion forces along the carbon chain.

Table 1: Physicochemical Profile

| Property | Value / Description |

| CAS Number | 223560-62-1 |

| Molecular Formula | C8H10ClNO2S |

| Polarity Profile | Amphiphilic (Lipophilic tail, highly polar reactive head) |

| Moisture Sensitivity | Extremely High (Requires strict anhydrous handling) |

| Primary Application | Electrophilic sulfamoylating agent for amines and alcohols |

Solvent Compatibility & Stability Matrix

For highly reactive electrophiles like sulfamoyl chlorides, the concept of "solubility" must be strictly decoupled from "stability." While the compound may readily form a homogeneous thermodynamic mixture with protic solvents, it rapidly degrades via solvolysis[2]. Therefore, true functional solubility is restricted to aprotic environments.

Table 2: Solubility and Stability in Common Organic Solvents

| Solvent Class | Examples | Physical Solubility | Chemical Stability | Mechanistic Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Excellent | High | Solvates the polar headgroup via dipole interactions without acting as a nucleophile. Ideal for synthesis[1]. |

| Aprotic Highly Polar | N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP) | Excellent | Moderate-High | Excellent solubility for scale-up. However, prolonged exposure without base can lead to slow degradation[3][4]. |

| Aprotic Non-Polar | Toluene, Hexanes | Moderate | High | The 2-phenylethyl tail enhances solubility in aromatic/non-polar solvents compared to short-chain analogs. |

| Protic | Water, Methanol, Ethanol, Isopropanol | "Soluble" but Reactive | Very Low | Rapid nucleophilic attack on the S(VI) center leads to hydrolysis or alcoholysis, yielding sulfamic acids or esters[2]. |

Mechanistic Insights: The Solvolysis Problem

In protic environments, (2-phenylethyl)sulfamoyl chloride cannot be stably dissolved. It is subject to a concerted

The oxygen atom of the protic solvent (e.g., water or alcohol) attacks the highly electrophilic sulfur(VI) center. This forms a pentacoordinate transition state, followed by the rapid expulsion of the chloride leaving group and the generation of hydrochloric acid (HCl)[2]. The generation of HCl is particularly problematic, as it further autocatalyzes degradation pathways and protonates target amine nucleophiles in downstream reactions if not aggressively scavenged by a non-nucleophilic base.

Fig 1: Solvolysis mechanism of sulfamoyl chlorides in protic solvents.

Experimental Workflows: Anhydrous Sulfamoylation Protocol

To harness the excellent solubility of (2-phenylethyl)sulfamoyl chloride while mitigating its inherent instability, reactions must be conducted in strictly anhydrous, aprotic solvents (typically DCM or THF)[1]. The following protocol outlines a self-validating, step-by-step system for coupling the sulfamoyl chloride with a secondary amine to yield a stable sulfonamide.

Step-by-Step Methodology:

-

Reactor Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or Nitrogen to eliminate atmospheric moisture, which would otherwise initiate hydrolysis[1].

-

Substrate Dissolution: Dissolve the target nucleophile (amine or alcohol, 1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.1 M to 0.5 M.

-

Base Addition & Thermal Control: Add a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to act as an HCl scavenger[4]. Cool the reactor to 0 °C using an ice bath. Causality: Cooling is critical to control the highly exothermic nature of the initial nucleophilic attack[5].

-

Reagent Addition: Dissolve (2-phenylethyl)sulfamoyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30–60 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonated byproducts[5].

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir for 2 to 12 hours. Validate reaction completion by monitoring the disappearance of the starting amine via TLC or LC-MS.

-

Quench & Workup: Quench the reaction with saturated aqueous

to neutralize any residual acid. Extract the aqueous layer with DCM. Wash the combined organic layers with 1 M HCl (to remove unreacted amine), followed by brine. Dry over anhydrous

Fig 2: Anhydrous workflow for the sulfamoylation of amines/alcohols.

References

- Google Patents (EP1456224B1)

-

ACS Publications - Process Development and GMP Production of a Potent NEDD8-Activating Enzyme (NAE) Inhibitor: Pevonedistat URL:[Link]

-

ResearchGate - Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs URL: [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (2-phenylethyl)sulfamoyl chloride

Abstract

(2-phenylethyl)sulfamoyl chloride is a key reagent in organic synthesis, valued for its role in introducing the 2-phenylethylsulfonyl moiety into molecules, a common structural motif in medicinal chemistry. However, the inherent reactivity of the sulfamoyl chloride functional group presents significant challenges related to the compound's stability and proper handling. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and rigorously validated protocols for the long-term storage and experimental handling of (2-phenylethyl)sulfamoyl chloride. Adherence to these guidelines is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining a safe laboratory environment.

Chemical Identity and Physicochemical Properties

(2-phenylethyl)sulfamoyl chloride, also known as 2-phenylethane-1-sulfonyl chloride, possesses a molecular structure characterized by a reactive sulfonyl chloride group attached to a phenylethyl backbone.[1] This combination dictates its chemical behavior and stability profile.

Key Properties:

-

CAS Number: 4025-71-2[1]

-

Molecular Formula: C₈H₉ClO₂S[1]

-

Molecular Weight: 204.67 g/mol [1]

-

Appearance: Typically a solid or semi-solid.[2]

Caption: Molecular Structure of (2-phenylethyl)sulfamoyl chloride.

Core Stability and Reactivity Profile

The stability of (2-phenylethyl)sulfamoyl chloride is fundamentally limited by the electrophilic nature of the sulfur atom within the sulfonyl chloride group.[3] This high reactivity makes it an excellent synthon but also renders it susceptible to degradation by common atmospheric and laboratory contaminants.

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for all sulfamoyl chlorides is hydrolysis.[4][5][6] The compound reacts violently or readily with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid.[7] This reaction is irreversible and renders the reagent useless for most synthetic applications.

Mechanism: The electrophilic sulfur atom is attacked by the nucleophilic oxygen of a water molecule. This is followed by the departure of the chloride ion, a good leaving group, and subsequent deprotonation to yield the final products.

Caption: Simplified schematic of the hydrolysis degradation pathway.

Reactivity with Nucleophiles

Beyond water, (2-phenylethyl)sulfamoyl chloride is highly reactive towards a wide range of nucleophiles.[3][8] This is the basis for its synthetic utility but also a critical consideration for storage and handling.

-

Amines: Reacts readily with primary and secondary amines to form stable sulfonamides.[3][9]

-

Alcohols: Reacts with alcohols, typically in the presence of a base, to form sulfonate esters.[3]

-

Bases: Incompatible with strong bases which can promote decomposition.[10]

Thermal and Photolytic Stability

While hydrolysis is the primary concern, thermal decomposition can also occur, generating toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[11] Therefore, exposure to high temperatures should be avoided. Data on specific photolytic degradation is limited, but as a general precaution for reactive compounds, storage in a dark place is recommended.[2][12]

Recommended Storage and Handling Protocols

Given the compound's high sensitivity to moisture, proper storage and handling are paramount.[13][14] The core principle is the rigorous exclusion of atmospheric air and moisture at all times.[15][16]

Long-Term Storage Protocol

For maintaining the integrity of (2-phenylethyl)sulfamoyl chloride over extended periods, the following conditions are mandatory.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Store in freezer, under -20°C [2][11][12] | Reduces the rate of any potential degradation pathways, including slow hydrolysis from trace moisture. |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) [2][12][13] | Displaces atmospheric oxygen and, critically, moisture, preventing the primary hydrolysis pathway. |

| Container | Tightly-closed, corrosion-resistant container with a secure seal (e.g., Sure/Seal™ bottle).[11][17] | Prevents ingress of moist air. The material is corrosive, necessitating a resistant container.[17] |

| Light | Keep in a dark place [2][12] | Prevents potential photolytic decomposition, a standard precaution for reactive chemicals. |

| Location | Store in a dry, cool, well-ventilated area away from incompatible substances (e.g., bases, water sources).[7][11][17] | Ensures safety and prevents accidental contact with reactive materials. Never store under a sink.[14] |

Experimental Handling Workflow

Transferring the reagent from storage to a reaction vessel is a critical control point where degradation can easily occur. The following workflow, utilizing standard air-free techniques, must be followed.[18]

Materials:

-

Source of dry inert gas (Argon or Nitrogen) with a manifold or balloon setup

-

Dry, unused needles and rubber septa

-

Anhydrous solvent for dissolution

Caption: Air-free workflow for handling (2-phenylethyl)sulfamoyl chloride.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware, including reaction flasks, syringes, and needles, are thoroughly dried in an oven (e.g., >125°C overnight) and cooled under a stream of dry inert gas.[15][16]

-

Inert Atmosphere: The reaction flask must be equipped with a rubber septum and maintained under a positive pressure of dry argon or nitrogen.[18]

-

Temperature Equilibration: Before opening, allow the reagent container to warm completely to room temperature while in a desiccator or glove box. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.

-

Syringe Transfer: Use a clean, dry syringe and needle flushed multiple times with inert gas.[15][18] Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ cap) and withdraw the desired amount. A blanket of inert gas should be used to replace the volume of reagent taken.

-

Dispensing: Transfer the reagent directly into the reaction flask, which is being maintained under a positive pressure of inert gas.

-

Cleaning: Immediately after transfer, the syringe and needle must be cleaned by quenching with a suitable solvent (e.g., isopropanol followed by water) to prevent the plunger from seizing due to hydrolysis.[15]

Safety and Disposal

(2-phenylethyl)sulfamoyl chloride is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It causes severe skin burns and serious eye damage.[1][19] The reaction with water produces corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood.[14] Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][19]

-

Spills: In case of a spill, evacuate the area. Absorb the spillage with an inert, dry material (e.g., sand or vermiculite) and place it into a suitable, closed container for disposal.[11][17] Do not use water.

-

Disposal: All waste material, including empty containers and contaminated absorbents, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14][17]

References

-

Fiveable. (2025, August 15). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

-

Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Robertson, R. E., & Rossall, B. (1971). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 93(20), 5266-5271. Retrieved from [Link]

-

Environment, Health & Safety, University of California, Berkeley. (2022, September 8). Water Sensitive Chemicals. Retrieved from [Link]

-

Movassaghi, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]

-

Thermo Fisher Scientific. (2008, February 21). SAFETY DATA SHEET. Retrieved from [Link]

-

Prof. Tomislav Rovis, Columbia University. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(22), 6620-6626. Retrieved from [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. Retrieved from [Link]

Sources

- 1. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfamoyl Chloride | 7778-42-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fiveable.me [fiveable.me]

- 9. uwo.scholaris.ca [uwo.scholaris.ca]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. chemscene.com [chemscene.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]

- 17. chemicalbook.com [chemicalbook.com]

- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 19. angenechemical.com [angenechemical.com]

hazards and safety precautions for handling (2-phenylethyl)sulfamoyl chloride

An In-depth Technical Guide to the Hazards and Safe Handling of N-(2-phenylethyl)sulfamoyl chloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. While these molecules unlock new synthetic pathways, they also present unique safety challenges that demand rigorous evaluation. N-(2-phenylethyl)sulfamoyl chloride is one such compound. As a sulfamoyl chloride derivative, its reactivity is inherent and predictable, yet it requires a bespoke safety protocol that respects its specific properties. This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of hazard codes to provide a deep, mechanistic understanding of the risks involved and a framework for building self-validating, safe laboratory practices. Our philosophy is that true safety is not merely about following rules, but about understanding the fundamental chemical principles that necessitate them.

Section 1: Chemical Identity and Properties

N-(2-phenylethyl)sulfamoyl chloride is an organic compound featuring a reactive sulfamoyl chloride functional group attached to a phenylethylamine backbone. Understanding its precise structure is fundamental to predicting its reactivity and associated hazards.

| Identifier | Data |

| IUPAC Name | N-(2-phenylethyl)sulfamoyl chloride |

| Molecular Formula | C₈H₁₀ClNO₂S[1] |

| Molecular Weight | 219.7 g/mol |

| Structure | C₁=CC=C(C=C₁)CCNS(=O)(=O)Cl[1] |

| CAS Number | Not explicitly assigned. Often grouped with related sulfamoyl chlorides. |

| Predicted Properties | Likely a solid at room temperature, moisture-sensitive. |

Section 2: Comprehensive Hazard Assessment

While a specific, verified Safety Data Sheet (SDS) for N-(2-phenylethyl)sulfamoyl chloride is not widely available, its hazard profile can be reliably inferred from the well-documented behavior of the sulfamoyl chloride functional group and structurally similar compounds like sulfamoyl chloride (CAS 7778-42-9) and 2-phenylethane-1-sulfonyl chloride (CAS 4025-71-2). The primary hazards stem from its high reactivity, particularly with water and other nucleophiles.

GHS Classification (Inferred)

The following classification is based on data for analogous compounds and the inherent reactivity of the sulfamoyl chloride moiety.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] | Danger | Corrosive, Exclamation Mark |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] | Danger | Corrosive, Exclamation Mark |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[2][3][4][5][6] | Danger | Corrosive |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] | Danger | Corrosive, Exclamation Mark |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][5] | Danger | Corrosive |

The Chemistry Behind the Hazards: Why is it Dangerous?

The sulfur atom in the sulfamoyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack. This is the root cause of its hazardous nature.

-

Reaction with Water (Hydrolysis): This is the most significant and immediate hazard. The compound will react violently with moisture—including humidity in the air, on skin, or in mucous membranes—to produce N-(2-phenylethyl)sulfamic acid and hydrochloric acid (HCl) gas. The release of corrosive HCl gas is responsible for the severe damage to the respiratory tract, skin, and eyes.[5]

-

Corrosivity: The compound itself, and its hydrolysis products, are extremely destructive to tissue.[5] Contact will cause immediate and severe chemical burns.

-

Thermal Decomposition: If involved in a fire, thermal decomposition will generate highly toxic and irritating gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[2][5]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental safety principle.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to avoid using the hazardous chemical altogether. In drug development, this is often not feasible. However, one could ask: "Is there a less reactive precursor or a different synthetic route that achieves the same goal?"

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For N-(2-phenylethyl)sulfamoyl chloride, this is the most critical layer.

-

Certified Chemical Fume Hood: All handling of this compound MUST be performed inside a certified chemical fume hood to contain corrosive vapors and dust.[7]

-

Glove Box/Inert Atmosphere: For larger quantities or prolonged use, handling within a glove box under an inert atmosphere (e.g., nitrogen or argon) is the gold standard. This prevents reaction with atmospheric moisture.

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[5]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and emergencies.

-

Restricted Access: Designate specific areas for handling this compound and limit access to trained personnel only.

-

"Dry" Work Area: Prohibit water and other incompatible materials from the immediate vicinity of the experiment.

-

-

Personal Protective Equipment (PPE): This is the last line of defense and must be selected carefully.

-

Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[2][3] Safety glasses are insufficient.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber or nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[3][8]

-

Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron or suit is necessary.[3][8]

-

Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges for acid gases is required.[3]

-

Section 4: Standard Operating Protocols

Adherence to validated protocols is non-negotiable. The following procedures provide a framework for safe laboratory operations.

Protocol 1: General Weighing and Handling Workflow

This protocol outlines the essential steps for safely handling the reagent in a typical laboratory setting.

Caption: Step-by-step workflow for the safe handling of N-(2-phenylethyl)sulfamoyl chloride.

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Ensure the work area inside the hood is clean, dry, and free of incompatible materials, especially water.

-

Have all necessary equipment (spatulas, dry glassware, anhydrous solvents, waste containers) pre-staged within the hood.

-

-

Personal Protection:

-

Don all required PPE: chemical splash goggles, face shield, appropriate gloves, and a lab coat.

-

-

Handling:

-

Perform all manipulations of the solid compound deep within the chemical fume hood.

-

To weigh, briefly remove the sealed container from the hood to a nearby analytical balance. Minimize time outside the hood.

-

When adding to a reaction, do so slowly and under controlled conditions, preferably under an inert atmosphere.

-

-

Cleanup & Storage:

-

Wipe down any potentially contaminated surfaces and equipment with a cloth dampened with an inert solvent (like isopropanol) before final cleaning.

-

Tightly seal the main container, preferably under an inert gas, and return it to designated storage.[2]

-

Protocol 2: Emergency Response for Spills and Exposures

Immediate and correct action is critical in an emergency. All personnel must be trained on this protocol.

Caption: Dual-pathway emergency protocol for spills and personnel exposure events.

A. In Case of Skin or Eye Contact:

-

Immediate Action: Move the affected person immediately to the nearest safety shower or eyewash station.[5]

-

Flush Thoroughly:

-

Seek Medical Attention: Call for emergency medical assistance immediately after flushing begins. Provide the medical team with the chemical name and SDS, if available.[2][5]

B. In Case of a Spill:

-

Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others.[3][5]

-

Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

-

Containment:

-

Do NOT use water or combustible materials to clean the spill.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized chemical absorbent.[2]

-

-

Collection:

-

Decontamination: Clean the spill area thoroughly.

Section 5: Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

The storage area must be isolated from incompatible materials, especially strong oxidizing agents and water.[2][5]

-

Long-term storage at reduced temperatures (e.g., -20°C) may be recommended by the supplier to ensure stability.[2]

-

Store in a locked cabinet or a restricted-access area.[2]

Disposal:

-

Disposal of this material must be handled by a licensed professional waste disposal service.[3]

-

Contaminated packaging should be treated as unused product and disposed of accordingly.[3]

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Sulfamoyl chloride.

- Sigma-Aldrich. (2025, November 20). Safety Data Sheet: Sulfuryl chloride.

- Enamine. (n.d.). Safety Data Sheet: N-benzylsulfamoyl chloride.

- C.P.A. Chem Ltd. (2020, October 14). Safety Data Sheet: 2-Phenylethyl alcohol.

- Angene Chemical. (2021, May 1). Safety Data Sheet: Sulfamoyl chloride.

- SynQuest Laboratories, Inc. (2023, September 18). Safety Data Sheet: Sulfamoyl chloride.

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloroethyl phenyl sulfone.

-

PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet: N,N-diethyl-1,4-phenylenediammonium sulfate.

- ChemicalBook. (2025, October 25). Safety Data Sheet: Sulfamoyl Chloride.

- ECHEMI. (n.d.). Phenylethyl chloride SDS, 622-24-2 Safety Data Sheets.

- Spectrum Chemical. (2015, March 16). Safety Data Sheet.

- ChemicalBook. (2023, June 3). Safety Data Sheet: (2-Chloroethyl)sulfaMoyl Chloride.

- American Elements. (n.d.). 2-phenylethane-1-sulfonyl chloride.

-

PubChem. (n.d.). N-(2-phenylethyl)sulfamoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. PubChemLite - N-(2-phenylethyl)sulfamoyl chloride (C8H10ClNO2S) [pubchemlite.lcsb.uni.lu]

- 2. aksci.com [aksci.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. spectrumchemical.com [spectrumchemical.com]

Beyond the Reagent: The Sulfamoyl Chloride Motif in Molecular Interactions

This guide explores the Sulfamoyl Chloride (

Executive Summary

The sulfamoyl chloride group (

Electronic Structure & Reactivity Profile

The reactivity of the sulfamoyl chloride group is defined by the competition between the inductive electron-withdrawal of the sulfonyl oxygens and the mesomeric electron-donation from the adjacent nitrogen.

The Nitrogen "Gatekeeper" Effect

In a standard benzenesulfonyl chloride, the sulfur atom is highly electrophilic, exposed to direct nucleophilic attack. In a sulfamoyl chloride , the nitrogen substituent plays a dual role:

-

Electronic Stabilization: The nitrogen lone pair can donate electron density into the

antibonding orbital ( -

Steric Shielding: Dialkyl substitution on the nitrogen creates a "cone of protection" around the sulfur, hindering the backside attack required for a classic

mechanism.

Mechanistic Dichotomy: vs.

The interaction mechanism with nucleophiles (e.g., lysine residues, water) is highly sensitive to the N-substituents.

-

Uninhibited Systems (e.g.,

): Follow a concerted -

Hindered Systems (e.g.,

): The steric bulk and electron donation stabilize a sulfonylium-like cation intermediate (

Quantitative Reactivity Comparison

The following table contrasts the sulfamoyl chloride group with related electrophiles used in covalent modification.

| Electrophile | Structure | Mechanism | Hydrolytic Stability | Target Selectivity |

| Sulfamoyl Chloride | Low ( | Lysine / N-term (High Reactivity) | ||

| Sulfonyl Chloride | Moderate | Lysine / Serine | ||

| Sulfonyl Fluoride | High (Stable in plasma) | Tyrosine / Lysine (Context dependent) | ||

| Acyl Chloride | Addition-Elimination | Very Low | Non-selective (Promiscuous) |

Molecular Interactions: The Covalent Capture

In drug development, the sulfamoyl chloride group is primarily utilized as a reactive intermediate to install the thermodynamically stable sulfamide (

The Transition State Interaction

The critical molecular interaction occurs during the transition state of the displacement reaction. Unlike the planar transition state of carbonyls, the sulfonyl group proceeds through a trigonal bipyramidal geometry.

-

Apical Entry/Departure: The nucleophile enters apically, and the chloride leaves apically.

-

Inversion of Configuration: Although sulfur is achiral in symmetric sulfamoyl chlorides, this geometric requirement dictates that the incoming nucleophile must navigate the steric bulk of the N-substituents.

Visualization of Reaction Pathways

The diagram below illustrates the divergent pathways dictated by the N-substitution pattern.

Caption: Divergent mechanistic pathways for sulfamoyl chloride aminolysis. Steric bulk favors the dissociative (SN1-like) path.

Experimental Protocols

Protocol: Synthesis of a Sulfamide Scaffold

Context: Creating a stable sulfamide linkage from a secondary amine and a sulfamoyl chloride.

Reagents:

-

Secondary Amine (1.0 equiv)

-

Dimethylsulfamoyl Chloride (1.1 equiv) [Caution: Lachrymator]

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Workflow:

-

Preparation: Dissolve the secondary amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or -

Base Addition: Add triethylamine and cool the solution to 0°C. Rationale: Cooling mitigates the exotherm of the rapid substitution and minimizes hydrolysis from trace moisture.

-

Electrophile Addition: Add Dimethylsulfamoyl chloride dropwise.

-

Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.

-

Note: Reaction is typically complete within 1-2 hours due to the high electrophilicity of the

bond.

-

-

Quench: Quench with saturated

. -

Purification: Extract with DCM, dry over

, and concentrate.

Protocol: Hydrolytic Stability Assay

Context: Determining the half-life (

-

Stock Solution: Prepare a 10 mM stock of the sulfamoyl chloride in acetonitrile (

). -

Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Initiation: Inject stock into PBS to a final concentration of 100

(1% MeCN). -

Measurement: Immediately monitor the decay of the parent peak via UV-Vis (if aromatic) or HPLC at 1-minute intervals.

-

Calculation: Plot

vs. time. The slope-

Self-Validating Check: If

seconds, the mechanism is likely

-

Application in Drug Discovery: Late-Stage Functionalization[1]

While sulfonyl chlorides are standard, sulfamoyl chlorides allow for the introduction of the sulfamide moiety (

-

H-Bonding: The sulfonyl oxygens accept two H-bonds, while the NH (if present) donates one.

-

Geometry: The tetrahedral sulfur creates a "kink" in the chain, unlike the planar urea, allowing it to access unique binding pockets in metalloenzymes (e.g., Carbonic Anhydrase inhibition).

Case Study: Carbonic Anhydrase Inhibition

Sulfamoyl chlorides are often the immediate precursors to primary sulfonamides (

-

Interaction: The

of the sulfonamide coordinates to -

Role of Chloride: The chloride is merely the leaving group that allows the installation of the "warhead" (the sulfonamide).[1]

References

-

Mechanistic Studies on Sulfamoyl Chlorides

-

Silyl Radical Activation

-

Covalent Probes & Warheads

-

General Reactivity Guide

Sources

Methodological & Application

using (2-phenylethyl)sulfamoyl chloride to synthesize N-substituted sulfonamides

Application Note: Synthesis of N-Substituted Sulfonamides using 2-Phenylethanesulfonyl Chloride

Executive Summary & Nomenclature Clarification

This guide details the protocol for synthesizing N-substituted-2-phenylethanesulfonamides via the reaction of 2-phenylethanesulfonyl chloride with primary or secondary amines.

Critical Nomenclature Note: The user query references "(2-phenylethyl)sulfamoyl chloride." In strict IUPAC nomenclature:

-

Sulfonyl Chloride (

): Reacts with amines to form Sulfonamides ( -

Sulfamoyl Chloride (

): Reacts with amines to form Sulfamides (

Given the stated objective is to synthesize sulfonamides , this guide focuses on the use of 2-phenylethanesulfonyl chloride (CAS 4025-71-2) .[1] This reagent introduces the phenethyl moiety (

Mechanistic Insight

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2][3] Unlike carbonyl chemistry (addition-elimination), sulfonyl substitution is generally concerted (

Key Mechanistic Factors:

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur center.[2]

-

Base Role: A non-nucleophilic base (e.g., Triethylamine, DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

-

Side Reaction (Sulfene Formation): 2-phenylethanesulfonyl chloride contains

-protons (

Visualizing the Reaction Pathway

Caption: Concerted nucleophilic substitution pathway. The base prevents acid-mediated quenching of the amine nucleophile.

Experimental Protocol

Materials & Reagents

-

Reagent: 2-Phenylethanesulfonyl chloride (CAS 4025-71-2).[1][6][7][8][9] Note: Solid or oil depending on purity; melts ~32-33°C.

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred).[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) for sterically hindered amines.

Step-by-Step Procedure

1. Preparation (0 min):

-

Flame-dry a round-bottom flask under nitrogen or argon.

-

Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) .

-

Add Base (1.2 - 1.5 equiv) . Stir for 5 minutes at Room Temperature (RT).

2. Addition (5-15 min):

-

Cool the reaction mixture to 0°C (Ice bath).

-

Dissolve 2-phenylethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.

-

Crucial Step: Add the sulfonyl chloride solution dropwise to the amine mixture.[2] Rapid addition can cause localized heating and accelerate hydrolysis or side reactions.

3. Reaction (1 - 4 hours):

-

Allow the mixture to warm naturally to RT.

-

Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the amine starting material.[2]

4. Workup:

-

Quench: Add water (equal volume to solvent).

-

Wash 1 (Acidic): Wash organic layer with 1N HCl (to remove unreacted amine and pyridine/TEA). Skip this if your product contains a basic nitrogen.

-

Wash 2 (Basic): Wash organic layer with Saturated

(to remove hydrolyzed sulfonic acid byproduct). -

Wash 3: Brine.[2]

-

Dry: Dry over

, filter, and concentrate in vacuo.

5. Purification:

-

Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization

The following table summarizes common failure modes when using phenethyl-based sulfonyl chlorides.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Increase reagent equivalents to 1.5 eq. |

| No Reaction | Steric Hindrance of Amine | Add 10 mol% DMAP as a nucleophilic catalyst. Heat to reflux (40°C). |

| Impurity: Sulfonic Acid | Moisture entry | Use Schlenk technique. Ensure |

| Impurity: Bis-sulfonylation | Primary amine is too reactive | Use dilute conditions (0.05 M). Add sulfonyl chloride very slowly at -10°C. |

| Dark Color/Tars | Sulfene formation (Elimination) | Switch base from TEA to Pyridine (milder). Avoid strong inorganic bases (NaOH). |

Workflow Logic Tree

Caption: Decision logic for reaction monitoring and optimization.

Safety & Handling

-

Corrosivity: 2-Phenylethanesulfonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Moisture Sensitivity: Reacts with water to release HCl gas. Store in a tightly sealed container at 2-8°C.

-

Pressure: Reactions in sealed tubes should be avoided due to potential gas evolution (HCl) if quenching is uncontrolled.

References

-

Reagent Properties: National Center for Biotechnology Information. (2023).[1][5] PubChem Compound Summary for CID 2760374, 2-Phenylethanesulfonyl chloride. Retrieved from [Link][1]

- General Sulfonylation Protocol: Woolven, H., et al. (2016). A General and Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines. Journal of Organic Chemistry. (Note: General reference for standard DCM/TEA protocols).

- Phenethyl Pharmacophore: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextualizes the utility of phenethyl sulfonamides in drug design).

- Sulfene Mechanism: King, J. F., et al. (1996). The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry, 74(11), 2217-2228.

Sources

- 1. 2-Phenylethane-1-sulfonyl chloride | C8H9ClO2S | CID 2760374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 2-PHENYL-ETHANESULFONYL CHLORIDE | 4025-71-2 [m.chemicalbook.com]

- 7. 2-Phenyl-ethanesulfonyl chloride | CAS 4025-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2-Phenylethanesulfonyl chloride 95% | CAS: 4025-71-2 | AChemBlock [achemblock.com]

- 9. americanelements.com [americanelements.com]

Application Notes & Protocols for the Synthesis of Cholinesterase Inhibitors Using (2-phenylethyl)sulfamoyl Chloride

Introduction: The Strategic Role of the Sulfamoyl Moiety in Cholinesterase inhibitor Design

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). The primary therapeutic strategy to manage AD symptoms involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the hydrolysis of ACh in the synaptic cleft.[1] By inhibiting these enzymes, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.

The sulfonamide functional group and its derivatives, such as sulfamides, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of amides and their proven efficacy in a range of therapeutic agents. In the context of cholinesterase inhibition, the sulfamoyl moiety ((R1)(R2)NSO2-) serves as a versatile scaffold for designing potent and selective inhibitors. The (2-phenylethyl) group, in particular, offers a valuable structural element that can engage in favorable interactions within the active site of cholinesterases. This application note provides a comprehensive guide to the synthesis of novel cholinesterase inhibitors leveraging (2-phenylethyl)sulfamoyl chloride as a key reactive intermediate.

Synthetic Strategy Overview

The synthesis of the target cholinesterase inhibitors is a two-stage process. The first stage involves the preparation of the key intermediate, N-(2-phenylethyl)sulfamoyl chloride, from commercially available 2-phenylethylamine and sulfuryl chloride. The second stage is the coupling of this intermediate with a suitable secondary amine to yield the final N,N'-disubstituted sulfamide. This modular approach allows for the generation of a library of compounds with diverse substituents on the second nitrogen atom, facilitating structure-activity relationship (SAR) studies.

Sources

application of (2-phenylethyl)sulfamoyl chloride in antibacterial drug discovery

Application Note: Utilizing (2-Phenylethyl)sulfamoyl Chloride in Antibacterial Drug Discovery

Executive Summary

This guide details the application of (2-phenylethyl)sulfamoyl chloride (CAS 223560-62-1) as a privileged electrophilic building block in the synthesis of novel antibacterial agents. While sulfonamides ("sulfa drugs") are historically significant for inhibiting dihydropteroate synthase (DHPS), the sulfamide motif (

This document provides a validated workflow for:

-

Library Synthesis: Generating unsymmetrical sulfamides via nucleophilic substitution.

-

Scaffold Diversification: Friedel-Crafts sulfamoylation of electron-rich aromatics.

-

Biological Validation: Protocols for Minimum Inhibitory Concentration (MIC) determination.

Scientific Background & Rationale

The Reagent: (2-Phenylethyl)sulfamoyl Chloride

The reagent features a sulfamoyl chloride core tethered to a phenylethyl group.

-

Chemical Structure:

-

Pharmacophore Utility: The phenylethyl moiety mimics the side chains of aromatic amino acids (phenylalanine, tyrosine), facilitating transport across bacterial membranes via amino acid permeases or hydrophobic diffusion. It also provides steric bulk to fill hydrophobic pockets in enzyme active sites (e.g., the p-aminobenzoic acid binding pocket in DHPS).

Mechanism of Action Targets

Compounds derived from this reagent typically target:

-

Folate Synthesis (DHPS): Sulfamides can act as bioisosteres of the transition state in folate synthesis.

-

Bacterial Carbonic Anhydrases (CA): The sulfonamide/sulfamide zinc-binding group (ZBG) coordinates with the active site

ion essential for bacterial respiration and pH homeostasis in pathogens like H. pylori and M. tuberculosis.

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Sulfamide Libraries

Objective: To couple (2-phenylethyl)sulfamoyl chloride with a diversity set of amines (primary/secondary) to generate a library of potential antibacterials.

Materials:

-

(2-Phenylethyl)sulfamoyl chloride (1.0 equiv)

-

Diverse Amine (

) (1.1 equiv)[1] -

Triethylamine (

) or DIPEA (1.5 equiv) -

Anhydrous Dichloromethane (DCM) or THF

-

Inert Atmosphere (

or Ar)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with

. Dissolve the chosen amine (1.1 equiv) and -

Addition: Cool the solution to 0°C using an ice bath. Add (2-phenylethyl)sulfamoyl chloride (1.0 equiv) dropwise (dissolved in minimal DCM if solid) to control the exotherm.

-

Expert Insight: Sulfamoyl chlorides are moisture-sensitive.[2] Ensure all glassware is oven-dried. Rapid addition can lead to disulfimide side products.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (active ester formation) or LC-MS.

-

Quench & Workup: Quench with 1M HCl (aq) to remove unreacted amine. Extract with DCM (

). Wash organic layer with brine, dry over -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). Sulfamides are typically stable solids.

Protocol B: Friedel-Crafts Sulfamoylation (Advanced)

Objective: To attach the sulfamoyl moiety directly to an aromatic ring, creating a sulfone-like linkage useful for rigidifying the scaffold.

Catalyst: Indium(III) triflate [

Methodology:

-

Dissolve (2-phenylethyl)sulfamoyl chloride (1.0 equiv) and the electron-rich aromatic substrate (e.g., anisole, 1.2 equiv) in nitromethane or DCM.

-

Add catalyst (10-20 mol%) at RT.

-

Heat to 60°C if required (monitor evolution of HCl gas).

-

Standard aqueous workup.

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism

The following diagram illustrates the parallel synthesis workflow and the nucleophilic substitution mechanism.

Caption: Reaction pathway for the generation of unsymmetrical sulfamides. The base acts as a proton scavenger to drive the equilibrium forward.

Antibacterial Validation (MIC Assay)

Protocol: Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution.

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Prepare serial 2-fold dilutions of the synthesized sulfamide in DMSO (Final DMSO < 1%).

-

Incubation: Add 100 µL inoculum to 96-well plates containing compounds. Incubate at 37°C for 16–20 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

Table 1: Mock SAR Data (Structure-Activity Relationship)

Representative data demonstrating the impact of the R-group on antibacterial potency.

| Compound ID | R-Group (Amine Component) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | LogP | Notes |

| Ref-01 | p-Toluidine | 32 | >64 | 2.8 | Moderate Gram(+) activity. |

| Ref-02 | 2-Aminopyrimidine | 4 | 16 | 1.9 | Hit: Mimics sulfadiazine core. |

| Ref-03 | Morpholine | >128 | >128 | 1.5 | Inactive (lacks H-bond donor). |

| Ref-04 | 5-Amino-1,3,4-thiadiazole | 2 | 8 | 1.2 | Lead: High potency; likely CA inhibition. |

Expert Commentary & Troubleshooting

-

Stability Warning: (2-Phenylethyl)sulfamoyl chloride can degrade to the isocyanate (

) and HCl upon heating or prolonged storage. Store at -20°C under argon. -

Selectivity: In Protocol A, if using a diamine, use high dilution or excess diamine to prevent dimerization (

). -

Solubility: The phenylethyl group adds lipophilicity. If the final sulfamide is insoluble in aqueous media, consider introducing polar groups (e.g., carboxylates, amines) on the R-group partner to improve bioavailability.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Scott, K. A., et al. (2002). Indium(III) triflate catalyzed sulfonylation of aromatics. Organic & Biomolecular Chemistry. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Link

-

Sigma-Aldrich. (n.d.). Product Specification: N-(2-phenylethyl)sulfamoyl chloride. Link

-

CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

Application Note: Base Selection & Coupling Protocols for (2-Phenylethyl)sulfamoyl Chloride

This Application Note is designed for researchers and drug development professionals requiring high-fidelity protocols for the derivatization of (2-phenylethyl)sulfamoyl chloride . It moves beyond standard "add and stir" instructions to explore the mechanistic imperatives of base selection, ensuring reproducibility and yield maximization.

)Executive Summary

(2-phenylethyl)sulfamoyl chloride is a mono-substituted sulfamoyl chloride possessing a critical structural feature: an acidic proton on the nitrogen atom (

Successful coupling depends on controlling this "Elimination-Addition" pathway.[1] This guide provides a mechanistic rationale for base selection, distinguishing between conditions that favor rapid elimination (for unhindered nucleophiles) and those that enforce direct substitution (for sensitive substrates).

Mechanistic Insight: The Sulfonylimine Gateway

Understanding the duality of the reaction mechanism is the key to selecting the correct base.[1]

The Two Pathways[1]

-

Pathway A: Direct Substitution (

-like). The nucleophile attacks the sulfur atom directly, displacing chloride.[1] This is the only pathway for di-substituted sulfamoyl chlorides but is generally slower for mono-substituted ones.[1] -

Pathway B: Elimination-Addition (E1cB-like). The base deprotonates the nitrogen, eliminating HCl to form a transient

-sulfonyl amine (also known as a sulfonylimine).[1] This planar, highly electrophilic species is rapidly trapped by the nucleophile.

For (2-phenylethyl)sulfamoyl chloride, Pathway B is dominant in the presence of tertiary amine bases, often accelerating reaction rates by

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction mechanism based on base strength and steric environment.

Caption: Mechanistic bifurcation. Pathway B (Red) via the N-sulfonyl amine intermediate is kinetically favored with bases like TEA, while Pathway A (Grey) prevails with weak bases or no base.

Base Selection Matrix

The choice of base dictates the concentration of the reactive intermediate.[1]

Table 1: Comparative Analysis of Bases

| Base Class | Specific Base | pKa (conj.[1] acid) | Mechanism Promoted | Recommended Use Case |

| Tertiary Amines | Triethylamine (TEA) | ~10.7 | Elimination-Addition | Standard. Best for robust amines. Rapid reaction via intermediate formation.[1] |

| Hindered Amines | DIPEA (Hünig's Base) | ~11.0 | Elimination-Addition | Use when the nucleophile is sterically hindered, preventing it from acting as a competing base. |

| Aromatic Amines | Pyridine | ~5.2 | Direct Substitution | Use for highly reactive/acid-sensitive nucleophiles. Slower reaction, minimizes intermediate accumulation. |

| Inorganic | ~10.3 / - | Surface Neutralization | Heterogeneous conditions (e.g., in MeCN). Prevents over-basification; good for substrates sensitive to organic bases.[1] | |

| Catalytic | DMAP | ~9.7 | Nucleophilic Catalysis | Additive (10 mol%) to accelerate Pyridine reactions.[1] Forms reactive |

Critical Decision Rule:

-

If speed and yield are priority: Use TEA (1.5 - 2.0 equiv) in DCM.

-

If side reactions (dimerization) occur: Switch to Pyridine (solvent or 5.0 equiv) to slow down the release of the reactive intermediate.[1]

Detailed Experimental Protocols

Protocol A: Standard Coupling (High Throughput / General Purpose)

Objective: Synthesis of unsymmetrical sulfamides via the elimination pathway.[1] Substrate: (2-phenylethyl)sulfamoyl chloride.[2][3][4][5] Reagents: Primary or Secondary Amine (1.0 equiv), TEA (1.5 equiv), DCM (Anhydrous).[6]

Step-by-Step Methodology:

-

Preparation of Amine Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophilic amine (1.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M concentration).

-

Add Triethylamine (TEA) (1.5 mmol, 210 µL, 1.5 equiv).

-

Note: If using an amine salt (e.g., hydrochloride), increase TEA to 2.5 equiv to liberate the free base.

-

-

Temperature Control:

-

Cool the solution to 0°C using an ice/water bath.

-

Reasoning: Low temperature controls the exotherm of the elimination step and prevents the transient

-sulfonyl amine from polymerizing or hydrolyzing before the nucleophile traps it [2].[1]

-

-

Controlled Addition:

-

Dissolve (2-phenylethyl)sulfamoyl chloride (1.1 mmol, 1.1 equiv) in a minimal amount of DCM (1-2 mL).

-

Add this solution dropwise to the amine/base mixture over 10–15 minutes.

-

Visual Cue: A white precipitate (TEA·HCl) will form immediately, confirming the elimination of HCl.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature (20–25°C) naturally.

-

Stir for 2–4 hours.

-

Validation: Monitor by TLC or LCMS.[1] The sulfamoyl chloride is unstable on silica; monitor the disappearance of the nucleophilic amine and formation of the product (usually more polar than the chloride but less polar than the amine).[1]

-

-

Work-up:

Protocol B: "Slowing Down" (For Sensitive Substrates)

Objective: Coupling with low-nucleophilicity amines or avoiding dimerization. Reagents: Pyridine (Solvent/Base).[1][6][7]

-

Dissolve the nucleophilic amine (1.0 equiv) in anhydrous Pyridine (0.2 M).[1]

-

Cool to 0°C.

-

Add (2-phenylethyl)sulfamoyl chloride (1.2 equiv) solid or in DCM solution in one portion.

-

Stir at 0°C for 1 hour, then overnight at Room Temp.

-

Note: Pyridine acts as a weak base, favoring the direct substitution pathway or a very slow elimination, keeping the concentration of the reactive intermediate low [3].

Troubleshooting & Self-Validation

Common Failure Modes

-

Hydrolysis (Product = Sulfamic Acid):

-

Dimerization / Side Products:

Analytical Validation

-

1H NMR: Look for the disappearance of the NH proton of the sulfamoyl chloride (typically broad, ~5-6 ppm) and the appearance of the sulfamide NH protons (often two distinct signals if unsymmetrical).

-

IR Spectroscopy: The

intermediate has a characteristic absorption around 1100-1200

References

-

Spillane, W. J., et al. "Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile."[8] Journal of the Chemical Society, Perkin Transactions 2, 1998, pp. 13-18.[9]

-

BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Technical Library, 2025.

-

Rad, M. N. S., et al. "A mild and efficient reaction of amine derived sulfonate salts... to give sulfonamides."[10] Synthesis, 2009, pp. 3983-3988.[10]

-

Save My Exams. "Mechanism of Addition - Elimination in Acyl Chloride Reactions." A Level Chemistry Revision Notes, 2025.

Sources

- 1. youtube.com [youtube.com]

- 2. N-(2-phenylethyl)sulfamoyl chloride | 223560-62-1 [sigmaaldrich.com]

- 3. EnamineStore [enaminestore.com]

- 4. EnamineStore [enaminestore.com]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706410A [pubs.rsc.org]

- 9. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Note: Optimizing the Sulfonylation of 2-Phenylethylamine through Strategic Solvent Selection

Abstract

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with the sulfonamide moiety being a key pharmacophore in a multitude of therapeutic agents.[1][2] The reaction of an amine with a sulfonyl chloride is the most common route to these compounds. However, the efficiency, rate, and cleanliness of this transformation are profoundly influenced by the reaction medium. This application note provides a detailed investigation into the solvent effects on the sulfonylation of 2-phenylethylamine with benzenesulfonyl chloride. We dissect the theoretical underpinnings of solvent-solute interactions and provide robust, step-by-step protocols for conducting the reaction in polar aprotic, polar protic, and nonpolar solvents. By understanding the causality behind solvent choice, researchers can significantly enhance reaction outcomes, leading to higher yields, purity, and more efficient workflows in drug development and organic synthesis.

Theoretical Background: The Critical Role of the Solvent

The sulfonylation of a primary amine, such as 2-phenylethylamine, is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[1] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur center. This process is highly dependent on the surrounding solvent molecules, which can stabilize or destabilize reactants and transition states, thereby altering the reaction's activation energy.[3] Understanding these interactions is paramount for rational solvent selection.[4]

Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).[5][6]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but poorly solvate anions (or the nucleophilic amine).[7] This leaves the amine nucleophile "naked" and highly reactive, often leading to a significant rate acceleration for S_N2-type reactions.[4] For this reason, they are frequently the solvents of choice for sulfonylation.[8][9]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have large dipole moments and contain acidic protons (e.g., O-H or N-H bonds). They are excellent at solvating both cations and anions.[5] Crucially, they can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes it.[7][10] This stabilization lowers the amine's ground state energy, thereby increasing the activation energy required for it to attack the electrophile, which can depress the rate of reaction.[10]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are poor at solvating charged species or polar molecules.[6] Consequently, polar reactants like amines and sulfonyl chlorides often have limited solubility, and charged transition states are destabilized, typically resulting in very slow reaction rates.[5]

A common side reaction in the sulfonylation of primary amines is di-sulfonylation , where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[8] This is often exacerbated by high concentrations of the sulfonylating agent or elevated temperatures. Careful control of stoichiometry and slow, controlled addition of the sulfonyl chloride at low temperatures are crucial to minimize this byproduct.[8][9]

Visualizing the Process

To better understand the theoretical and practical aspects of this reaction, the following diagrams illustrate the core mechanism, the experimental workflow, and the key solvent-solute interactions.

Caption: General mechanism for the sulfonylation of an amine.

Caption: Standard experimental workflow for sulfonamide synthesis.

Caption: Solvation of the amine nucleophile in different solvent types.

Experimental Protocols